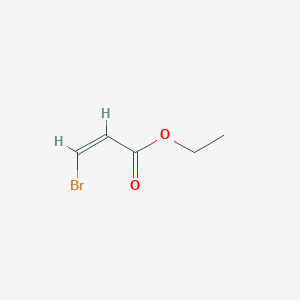
Ethyl cis-3-bromoacrylate
Descripción general
Descripción
Ethyl cis-3-Bromoacrylate, also known as cis-3-Bromoacrylic Acid Ethyl Ester , is a chemical compound with the molecular formula C5H7BrO2 .
Synthesis Analysis
Ethyl cis-3-bromoacrylate has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione .Molecular Structure Analysis
The molecular structure of Ethyl cis-3-Bromoacrylate consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 179.01 .Chemical Reactions Analysis
Ethyl cis-3-bromoacrylate has been employed as a building block for the stereoselective preparation of cis-2-enoates .Physical And Chemical Properties Analysis
Ethyl cis-3-bromoacrylate has a refractive index of 1.481 and a density of 1.48 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Adenosine and Uridine
- Summary of Application : Ethyl cis-3-bromoacrylate is used as a nucleoside analogue in the synthesis of adenosine and uridine . These are important components of RNA and play crucial roles in various biological processes.
- Results or Outcomes : The outcome of this application is the successful synthesis of adenosine and uridine . No quantitative data or statistical analyses were provided in the source.
Application 2: Preparation of Ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate
- Summary of Application : Ethyl cis-3-bromoacrylate is used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . This compound could potentially have applications in medicinal chemistry.
- Results or Outcomes : The outcome of this application is the successful synthesis of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . No quantitative data or statistical analyses were provided in the source.
Application 3: Synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido
- Summary of Application : Ethyl cis-3-bromoacrylate is used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido . This compound could potentially have applications in medicinal chemistry.
- Results or Outcomes : The outcome of this application is the successful synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido . No quantitative data or statistical analyses were provided in the source.
Application 4: Stereoselective Nucleophilic Addition
- Summary of Application : Ethyl cis-3-bromoacrylate is a stereoselective nucleophilic addition reagent, specifically reacting with alkyl halides that exhibit electron deficiency .
- Results or Outcomes : The outcome of this application is the successful addition reaction with alkyl halides . No quantitative data or statistical analyses were provided in the source.
Application 5: Synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido
- Summary of Application : Ethyl cis-3-bromoacrylate is used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido . This compound could potentially have applications in medicinal chemistry.
- Results or Outcomes : The outcome of this application is the successful synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido . No quantitative data or statistical analyses were provided in the source.
Application 6: Stereoselective Nucleophilic Addition
- Summary of Application : Ethyl cis-3-bromoacrylate is a stereoselective nucleophilic addition reagent, specifically reacting with alkyl halides that exhibit electron deficiency .
- Results or Outcomes : The outcome of this application is the successful addition reaction with alkyl halides . No quantitative data or statistical analyses were provided in the source.
Safety And Hazards
Ethyl cis-3-bromoacrylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl (Z)-3-bromoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJVQIYRQALIK-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cis-3-bromoacrylate | |
CAS RN |
31930-34-4 | |
| Record name | (Z) Ethyl 3-bromoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



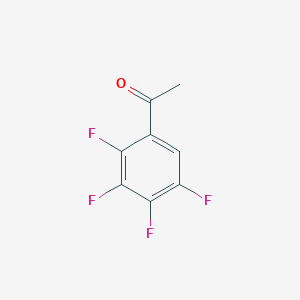
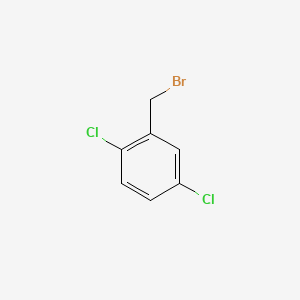
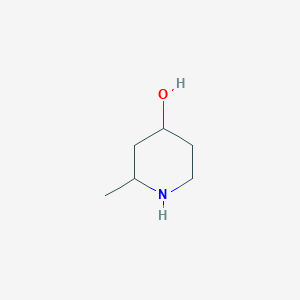
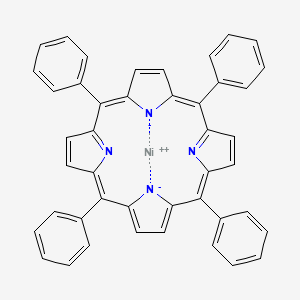
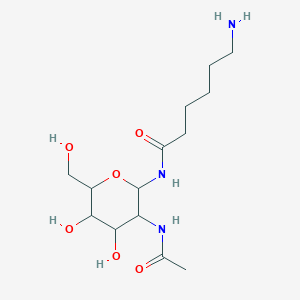
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)
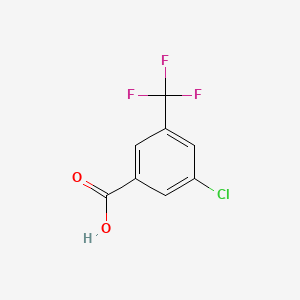
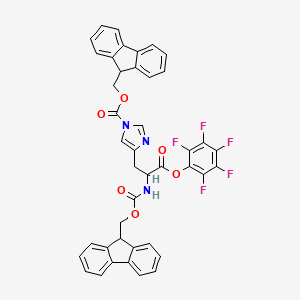
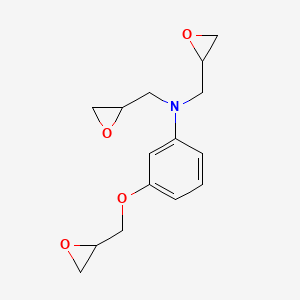

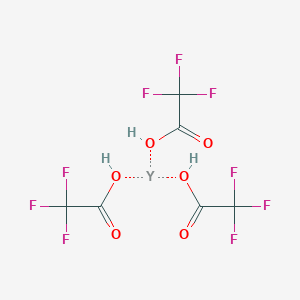
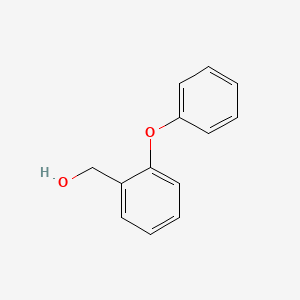
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)